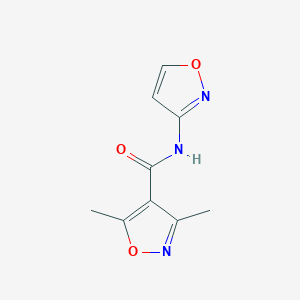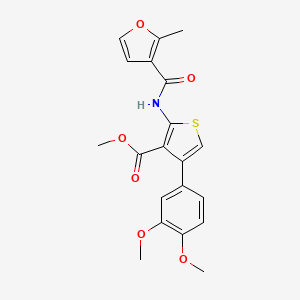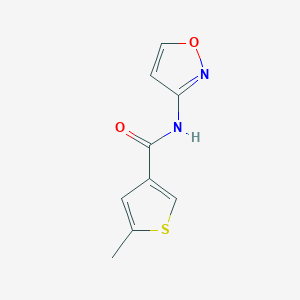![molecular formula C18H22N2O4S2 B3490788 4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3490788.png)
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
Overview
Description
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a thiophene ring substituted with ethyl, methyl, and carboxamide groups, along with a phenyl ring bearing a morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-SULFONAMIDE: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group enhances its solubility and potential for biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-ethyl-5-methyl-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-16-13(2)25-12-17(16)18(21)19-14-4-6-15(7-5-14)26(22,23)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPYOBLNWKPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE](/img/structure/B3490723.png)


![5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3490743.png)
![2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3490758.png)
![N-[(FURAN-2-YL)METHYL]-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE](/img/structure/B3490761.png)

![2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3490771.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxamide](/img/structure/B3490775.png)

![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B3490783.png)
![dimethyl 5-{[(4-cyclohexyl-1-piperazinyl)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3490792.png)
![5-BROMO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3490798.png)
